

Minimizing interference of Radon-220 in Radon-222 measurements

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radon-220

Cat. No.: B1213171

[Get Quote](#)

Welcome to the Technical Support Center for Radon Measurement. This guide provides detailed troubleshooting information and answers to frequently asked questions regarding the minimization of **Radon-220** (Thoron) interference in Radon-222 (Radon) measurements.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between Radon-222 and Radon-220?

Radon-222 (often simply called radon) and **Radon-220** (commonly known as thoron) are both naturally occurring radioactive isotopes of radon.[\[1\]](#)[\[2\]](#) The primary distinction, which is crucial for measurement, lies in their radioactive half-lives. Radon-222 originates from the Uranium-238 decay series, while Thoron comes from the Thorium-232 series.[\[1\]](#)[\[3\]](#)

Table 1: Comparison of Radon-222 and **Radon-220** Properties

Property	Radon-222 (Radon)	Radon-220 (Thoron)
Parent Isotope	Radium-226 (from Uranium-238 chain)	Radium-224 (from Thorium-232 chain)
Half-life	3.82 days [1] [3]	55.6 seconds [1] [4]
Primary Alpha Decay Product	Polonium-218	Polonium-216 [1]
Mobility in Environment	Can travel significant distances from its source due to its longer half-life. [1]	Decays quickly and is typically found very close to its source material (e.g., soil, building materials). [3] [5]

Q2: Why does Thoron (Radon-220) interfere with Radon-222 measurements?

Many radon detection instruments, especially passive ones or those without energy discrimination capabilities, are designed to detect alpha particles emitted during radioactive decay.[\[6\]](#) Since both radon and thoron, along with their decay products, are alpha emitters, a detector may not be able to distinguish the source of the alpha particles.[\[7\]](#) This can lead to a situation where alpha particles from thoron and its progeny are incorrectly counted as radon, causing an overestimation of the actual Radon-222 concentration.[\[8\]](#)[\[9\]](#)

Q3: In which experimental settings is Thoron interference most significant?

Thoron interference is most pronounced in environments where thorium is abundant in the soil or building materials.[\[10\]](#) Because of its very short half-life, thoron concentration decreases rapidly with distance from its source.[\[3\]](#) Therefore, measurements taken very close to surfaces like walls or floors in buildings constructed with high-thorium materials, or direct soil-gas measurements, are highly susceptible to thoron interference.[\[9\]](#)[\[11\]](#) In some studies, this interference has led to an overestimation of radon levels by up to 38%.[\[9\]](#)

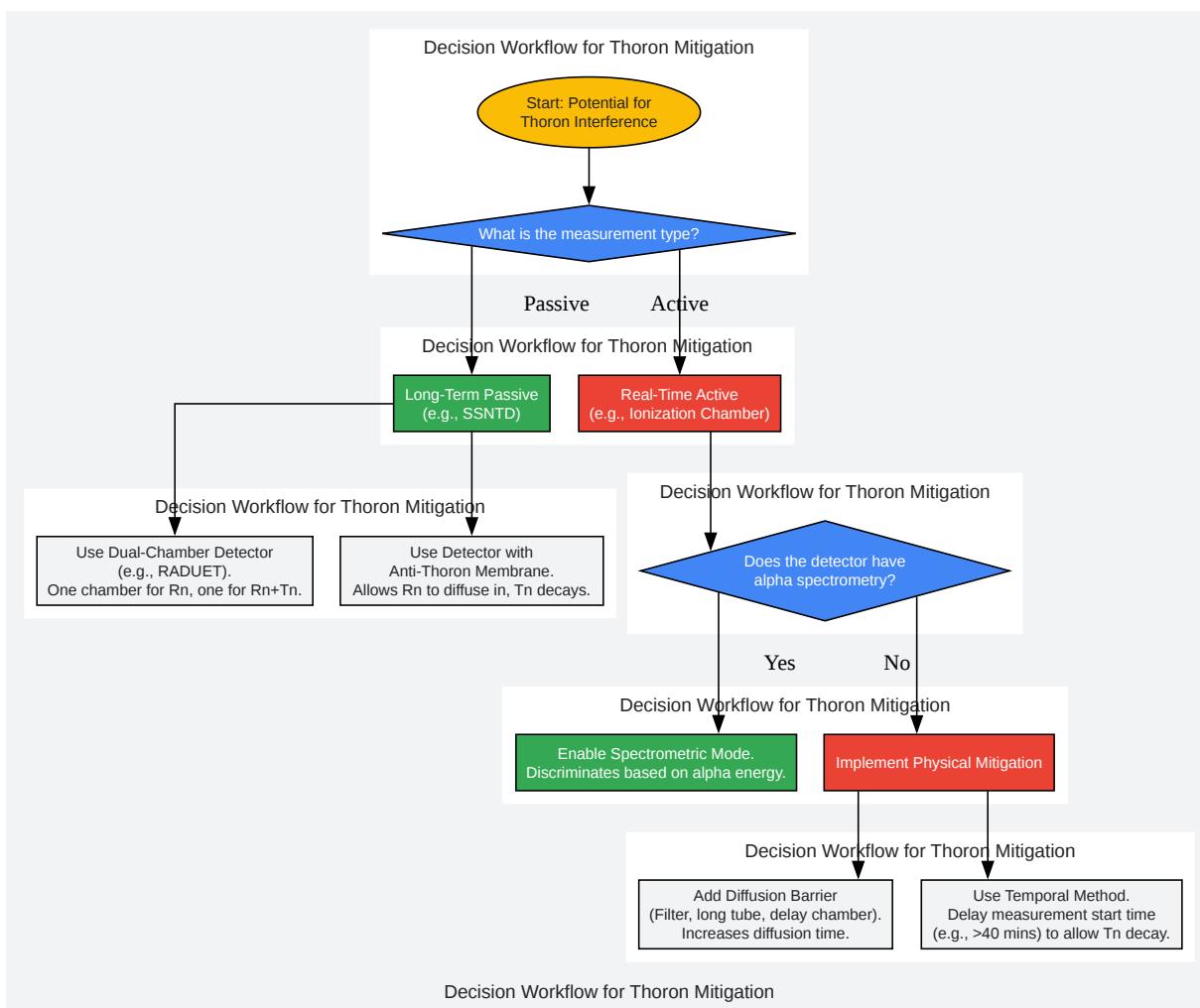
Troubleshooting Guides

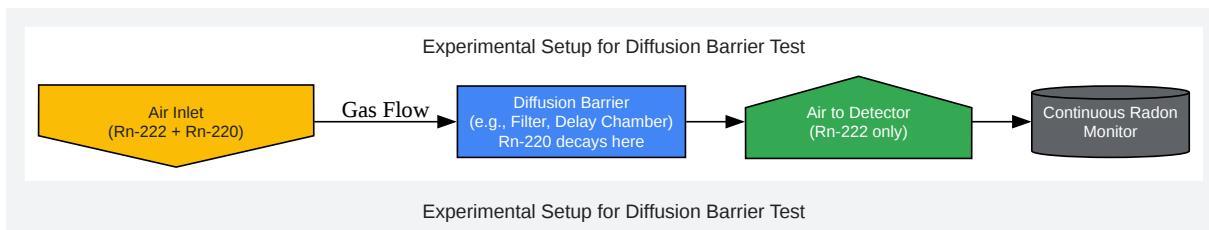
Issue 1: My Radon-222 readings are unexpectedly high, especially near a source.

Question: My continuous radon monitor is showing significantly higher readings than I anticipated, particularly when measuring soil gas or close to a basement wall. Could this be caused by Thoron interference?

Answer: Yes, this is a classic symptom of thoron interference. The extremely short half-life of thoron (55.6 seconds) means its concentration is highest at the point of exhalation from the ground or building materials.^{[1][5]} Many continuous radon monitors that operate by diffusion or use a pump without spectrometric analysis can be influenced by thoron.^[7]

Troubleshooting Steps:


- Verify with a Discriminative Method: If possible, use a measurement device capable of alpha spectrometry to distinguish between the alpha energies of Radon-222 and **Radon-220** progeny.^{[12][13]}
- Increase Distance from Source: Move the detector further away from the wall or soil. A study demonstrated a significant difference in measured concentration when a monitor was placed 2 cm from a wall versus 80 cm away, attributing the difference to thoron.^[11]
- Introduce a Delay: For active monitors, you can introduce a delay chamber or a long tube between the sampling point and the detector. This allows the short-lived thoron to decay before it reaches the measurement chamber.
- Temporal Analysis: For some detectors, an initial high reading that rapidly decreases within minutes can indicate the presence of thoron. After about 40 minutes, the thoron interference may become negligible as most of it will have decayed.^{[14][15]}


Issue 2: I need to select a mitigation strategy for my experiment.

Question: How do I choose the best method to eliminate Thoron interference for my specific application, such as long-term passive monitoring versus real-time active measurement?

Answer: The choice of mitigation strategy depends on the type of detector, the required accuracy, and the measurement conditions. The fundamental principle behind most separation techniques is the vast difference in half-life between the two isotopes.[10][12]

The following workflow can help guide your decision:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nuclear-power.com [nuclear-power.com]
- 2. Radon Toxicity: What is Radon? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 3. radonguide.com [radonguide.com]
- 4. Teralab - Radon 220 [teralab.co.uk]
- 5. The Analysis of 222Rn and 220Rn Natural Radioactivity for Local Hazard Estimation: The Case Study of Cerveteri (Central Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. repositum.tuwien.at [repositum.tuwien.at]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. Radon measurements - WHO Handbook on Indoor Radon - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Thoron Interference on Performance of Continuous Radon Monitors: An Experimental Study on Four Devices and a Proposal of an Indirect Method to Estimate Thoron Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Minimizing interference of Radon-220 in Radon-222 measurements]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213171#minimizing-interference-of-radon-220-in-radon-222-measurements]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com